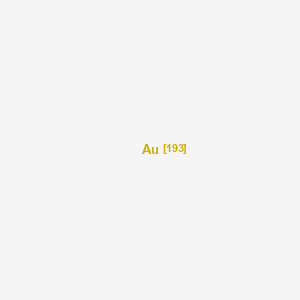
Gold-193
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold-193, is a radioactive isotope of gold with the symbol 193 Au. It has an atomic number of 79 and a mass number of 193, consisting of 79 protons and 114 neutrons. This isotope is notable for its relatively short half-life of approximately 17.65 hours . This compound is primarily used in scientific research and has various applications in fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Gold-193 is typically produced through neutron capture reactions. One common method involves irradiating a target of mercury-193 (193 Hg) with neutrons. The reaction can be represented as follows: [ ^{193}Hg + n \rightarrow ^{193}Au + \gamma ] This process requires a neutron source, such as a nuclear reactor, and precise control of reaction conditions to ensure the desired isotope is produced .
Industrial Production Methods
Industrial production of this compound involves the use of high-flux nuclear reactors where mercury-193 targets are bombarded with neutrons. The irradiated targets are then processed to separate and purify the this compound isotope. This method ensures a high yield of the desired isotope, making it suitable for large-scale applications .
化学反応の分析
Types of Reactions
Gold-193 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gold oxides.
Reduction: It can be reduced back to its metallic form.
Substitution: This compound can participate in substitution reactions where ligands in gold complexes are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens are common oxidizing agents used in reactions involving this compound.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can be used to reduce this compound compounds.
Solvents: Aqueous and organic solvents are used depending on the specific reaction conditions.
Major Products Formed
The major products formed from reactions involving this compound include gold oxides, gold halides, and various gold complexes. These products are often used in further scientific research and industrial applications .
科学的研究の応用
Gold-193 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the movement of gold within biological systems.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The mechanism by which gold-193 exerts its effects is primarily through its radioactive decay. This compound decays by electron capture to form platinum-193 (193 Pt), releasing gamma radiation in the process. This radiation can be harnessed for various applications, such as imaging and therapy in medicine . The molecular targets and pathways involved depend on the specific application and the form in which this compound is used.
類似化合物との比較
Similar Compounds
Gold-197: The only stable isotope of gold, widely used in jewelry and electronics.
Gold-198: A radioactive isotope with a half-life of 2.7 days, used in medical applications such as brachytherapy.
Gold-195: Another radioactive isotope with a longer half-life of 186 days, used in scientific research.
Uniqueness of Gold-193
This compound is unique due to its relatively short half-life and specific decay properties, making it suitable for applications requiring rapid decay and high-energy gamma radiation.
特性
CAS番号 |
13982-20-2 |
|---|---|
分子式 |
Au |
分子量 |
192.96414 g/mol |
IUPAC名 |
gold-193 |
InChI |
InChI=1S/Au/i1-4 |
InChIキー |
PCHJSUWPFVWCPO-AHCXROLUSA-N |
SMILES |
[Au] |
異性体SMILES |
[193Au] |
正規SMILES |
[Au] |
同義語 |
193Au radioisotope Au-193 radioisotope Gold-193 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















